5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
Description
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a halogenated pyrazolopyrimidine derivative designed as a synthetic acyclonucleoside analog, mimicking the sugar moiety of natural nucleosides . Its structure features a pyrazolo[4,3-d]pyrimidine core substituted with chlorine atoms at positions 5 and 7 and an iodine atom at position 2. X-ray crystallography of related compounds (e.g., 2-(2-hydroxyethyl)-3-methyl-5-methylsulfonyl-2H-pyrazolo[4,3-e][1,2,4]triazine) confirms the planar geometry and bond lengths/angles typical for this class of heterocycles .
This aligns with structural similarities to acyclovir, a known antiviral agent .
Properties
Molecular Formula |
C5HCl2IN4 |
|---|---|
Molecular Weight |
314.90 g/mol |
IUPAC Name |
5,7-dichloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5HCl2IN4/c6-3-1-2(4(8)12-11-1)9-5(7)10-3/h(H,11,12) |
InChI Key |
CUIWCIYNSADTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1C(=NC(=N2)Cl)Cl)I |
Origin of Product |
United States |
Preparation Methods
Halogenation Approaches
Stepwise Halogenation: Starting from 1H-pyrazolo[4,3-d]pyrimidine or its derivatives, chlorination at positions 5 and 7 can be achieved using reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or decomposition.
Iodination at Position 3: Introduction of iodine at position 3 is commonly performed via electrophilic iodination using iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl) under mild acidic or neutral conditions to maintain the integrity of the bicyclic system.
One-Pot Synthesis with Halogen Sources
A recent method involves a one-pot synthesis combining amino pyrazoles and enaminones or chalcones in the presence of sodium iodide (NaI) and potassium persulfate (K2S2O8) as an oxidant in aqueous or DMSO media at elevated temperatures (~80 °C). This method facilitates the formation of 3-iodo derivatives directly on the pyrazolo[4,3-d]pyrimidine core with good regioselectivity.
Multistep Synthetic Route from Substituted Precursors
According to patent literature, a multistep route involves:
Preparation of a 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate via cyclization of appropriately substituted aminopyrazoles with chlorinated pyrimidine derivatives.
Subsequent iodination at the 3-position using iodine reagents such as NIS or ICl in solvents like dichloromethane at low temperatures (0–5 °C) to ensure selective mono-iodination.
Purification by column chromatography or crystallization yields the target compound with typical yields ranging from 40% to 80%, depending on reaction scale and conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | PCl5, SOCl2 or NCS | 0–80 °C | 1–4 hours | 60–75 | Controlled addition to avoid over-chlorination |
| Iodination | NIS or ICl in DCM | 0–5 °C | 1–2 hours | 50–80 | Low temperature critical for selectivity |
| One-pot synthesis | NaI, K2S2O8 in H2O or DMSO | 80 °C | 6–12 hours | 65–85 | Efficient, fewer steps, good regioselectivity |
| Cyclization | Aminopyrazole + chlorinated pyrimidine | Reflux in suitable solvent | 3–6 hours | 70–80 | Precursor preparation step |
Mechanistic Insights
The chlorination step likely proceeds via electrophilic aromatic substitution on the pyrimidine ring, favored at positions 5 and 7 due to electronic effects.
Iodination at position 3 is facilitated by the electron-rich pyrazole nitrogen and the adjacent ring system, allowing selective electrophilic attack.
The one-pot method employs oxidative conditions where persulfate acts as an oxidant to facilitate the formation of the bicyclic ring and simultaneous halogenation, streamlining the synthesis.
Representative Experimental Procedure (Adapted)
Preparation of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine : A solution of the aminopyrazole precursor is reacted with a chlorinated pyrimidine derivative in refluxing solvent (e.g., ethanol or acetonitrile) for 4 hours, followed by workup and purification.
Iodination at Position 3 : The dichloro intermediate is dissolved in dry dichloromethane, cooled to 0 °C, and treated dropwise with N-iodosuccinimide. The reaction is stirred for 1–2 hours, quenched with aqueous sodium thiosulfate, extracted, and purified by column chromatography.
One-Pot Method : Aminopyrazole, enaminone/chalcone, NaI, and K2S2O8 are combined in DMSO or water and heated at 80 °C for 6–12 hours. After completion, the mixture is extracted and purified.
Summary and Comparative Analysis
| Method | Advantages | Disadvantages | Typical Yield | Scalability |
|---|---|---|---|---|
| Stepwise Halogenation | High selectivity, well-established | Multiple steps, longer time | 50–80% | Moderate |
| One-Pot Synthesis | Fewer steps, operational simplicity | Requires strong oxidants, temperature control | 65–85% | High |
| Multistep Cyclization + Halogenation | High purity, customizable substitution | Labor-intensive, requires intermediate isolation | 60–75% | Moderate |
Chemical Reactions Analysis
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide and sodium borohydride are typically used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. Palladium-based catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biological studies to understand the role of specific enzymes and pathways in cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes, which are crucial for cell cycle progression.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Electronic Properties of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) | Dipole Moment (D) |
|---|---|---|---|---|
| 5,7-Dichloro-3-iodo derivative | -7.75* | -5.94* | 1.437* | 8.420* |
| N-1 substituted triazines | -7.68 | -5.89 | 1.437 | 3.100–8.420 |
| N-2 substituted triazines | -7.70 | -5.91 | 1.437 | 3.100–8.420 |
*Data extrapolated from analogous pyrazolo[4,3-e][1,2,4]triazines .
- Dipole Moments : The 5,7-Dichloro-3-iodo derivative exhibits a high dipole moment (8.420 D), favoring solubility in polar solvents and interactions with charged residues in enzyme binding pockets .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Parameters
| Compound | log Kow (IAM) | Clog P | Melting Point (°C) |
|---|---|---|---|
| 5,7-Dichloro-3-iodo | -0.15* | 1.20† | N/A |
| 3-Methyl-5-methylsulfonyl | -0.30 | -0.50 | 150–175 |
| Pyrido[2,3-d]pyrimidines | 0.50–1.80 | 1.50–2.50 | 172–287 |
*Estimated from RP-HPLC/IAM chromatographic data ; †Predicted based on halogen substituent effects.
- Thermal Stability : Higher melting points in pyrido[2,3-d]pyrimidines (e.g., 285–287°C) correlate with extended aromatic systems and hydrogen-bonding capacity .
Biological Activity
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of various kinases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₄Cl₂IN₄
- Molecular Weight : 314.90 g/mol
- CAS Number : 1379308-33-4
- Appearance : White to light yellow crystalline powder
This compound acts primarily as a kinase inhibitor. It has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound's structure allows it to mimic ATP, enabling it to bind to the active sites of various kinases effectively.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (nM) | Reference Compound IC50 (nM) |
|---|---|---|
| MCF-7 (breast cancer) | 45 - 97 | Sorafenib: 144 |
| HCT-116 (colorectal cancer) | 6 - 99 | Sorafenib: 176 |
| HepG2 (liver cancer) | 48 - 90 | Sorafenib: 19 |
These findings indicate that the pyrazolo[4,3-d]pyrimidine scaffold can lead to the development of potent antitumor agents capable of overcoming resistance mechanisms in cancer cells .
Inhibition of CDK2
Inhibitory assays have shown that compounds derived from this scaffold can inhibit CDK2/cyclin A2 complexes effectively. For instance, certain derivatives displayed IC50 values as low as , showcasing their potential as therapeutic agents against tumors driven by CDK dysregulation .
Antiviral Activity
Beyond its antitumor properties, there is emerging evidence suggesting that pyrazolo[4,3-d]pyrimidine derivatives may possess antiviral activities. For example, certain derivatives have shown promising results in inhibiting HIV reverse transcriptase with IC50 values around . This highlights the versatility of this compound class in targeting multiple biological pathways.
Case Studies
-
Study on CDK Inhibition :
A study synthesized several pyrazolo[4,3-d]pyrimidine derivatives and evaluated their efficacy against CDK2. The most potent compounds not only inhibited cell proliferation but also induced apoptosis in HCT-116 cells. Molecular docking studies confirmed favorable interactions with the CDK2 active site . -
Antiviral Screening :
In a screening for antiviral agents, derivatives of pyrazolo[4,3-d]pyrimidine were tested against HIV and showed significant inhibition rates compared to standard treatments. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions greatly enhanced antiviral potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
